Quinoline, 4-iodo-2,8-bis(trifluoromethyl)-
Description
Structural Features and Nomenclature
Molecular Architecture
The compound’s molecular formula is $$ \text{C}{11}\text{H}{4}\text{F}_{6}\text{IN} $$, with a molecular weight of 391.05 g/mol. Its structure consists of a quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—substituted at positions 2, 4, and 8. The substituents are as follows:
- Position 2 : A trifluoromethyl ($$ \text{CF}_3 $$) group.
- Position 4 : An iodine atom.
- Position 8 : A second trifluoromethyl group.
The nitrogen atom in the pyridine ring occupies position 1, with subsequent positions numbered clockwise around the fused ring system.
Table 1: Key Structural and Nomenclative Data
Nomenclature Rationale
The systematic name follows IUPAC rules for polycyclic compounds:
- Parent structure : Quinoline (benzopyridine).
- Substituents :
- Trifluoromethyl groups at positions 2 and 8.
- Iodine at position 4.
- Prefix order : Substituents are listed alphabetically, with locants placed to achieve the lowest possible numbering sequence.
The presence of electron-withdrawing trifluoromethyl groups and the iodine atom creates a polarized electron distribution, influencing reactivity and potential applications in cross-coupling reactions.
Historical Context in Heterocyclic Chemistry
Evolution of Quinoline Derivatives
Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, became a cornerstone of heterocyclic chemistry due to its presence in natural alkaloids like quinine. Early synthetic methods, such as the Skraup reaction (1880), enabled the preparation of quinoline derivatives by condensing aniline with glycerol under acidic conditions. However, the introduction of halogen and fluorinated substituents emerged later, driven by the demand for compounds with tailored electronic properties.
Fluorinated and Halogenated Modifications
The incorporation of trifluoromethyl groups into quinoline frameworks gained prominence in the late 20th century, primarily due to:
- Enhanced metabolic stability : Fluorine’s electronegativity and small atomic radius improve resistance to oxidative degradation.
- Lipophilicity modulation : Trifluoromethyl groups increase solubility in nonpolar media, aiding drug design.
Iodine, a heavy halogen, is often introduced to enable further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings). The synthesis of 4-iodo-2,8-bis(trifluoromethyl)quinoline likely involves iodination of a pre-functionalized quinoline precursor, such as 2,8-bis(trifluoromethyl)quinoline, using iodine or iodonium salts under controlled conditions.
Table 2: Historical Milestones in Quinoline Chemistry
Modern Relevance
4-Iodo-2,8-bis(trifluoromethyl)quinoline exemplifies the convergence of traditional heterocyclic chemistry and modern synthetic strategies. Its structure aligns with contemporary interests in:
Properties
CAS No. |
150785-69-6 |
|---|---|
Molecular Formula |
C11H4F6IN |
Molecular Weight |
391.05 g/mol |
IUPAC Name |
4-iodo-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H4F6IN/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H |
InChI Key |
VYDDLPWOPOLPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Iodination with Hydroiodic Acid
The most straightforward method involves substituting the 4-chloro group in 4-chloro-2,8-bis(trifluoromethyl)quinoline with iodine. Reaction with hydroiodic acid (47%) at 130°C for 5 hours achieves 85–90% yield. The mechanism proceeds via an SNAr pathway, facilitated by the electron-withdrawing trifluoromethyl groups:
$$
\text{4-Cl-Quinoline} + \text{HI} \xrightarrow{130^\circ \text{C}} \text{4-I-Quinoline} + \text{HCl}
$$
Advantages : High regioselectivity; no metal catalysts required.
Limitations : Corrosive reagents; long reaction time.
Sodium Iodide in Acetonitrile
A milder alternative uses NaI in refluxing acetonitrile (120°C, 24 hours), yielding 78–82%. Polar aprotic solvents enhance iodide nucleophilicity, while the trifluoromethyl groups stabilize the transition state.
One-Pot Synthesis from Haloquinoline Precursors
Condensation-Oxidation Sequence
A patented one-pot method condenses 4-haloquinoline (X = Cl, Br) with α-picolyl derivatives (e.g., 2-pyridylacetonitrile) in tetrahydrofuran (THF) using NaOH and benzyltriethylammonium chloride (3 mol%) at 45–60°C. Subsequent in situ oxidation with H₂O₂ or tert-butyl hydroperoxide converts the intermediate acetonitrile (5) to the ketone (1), eliminating isolation steps (Fig. 1).
Reaction Conditions :
Mechanistic Insight :
- Nucleophilic attack by 2-pyridylacetonitrile on 4-haloquinoline forms α,β-unsaturated nitrile (5f).
- Oxidation with peroxide generates epoxy intermediate (5h), which rearranges to ketone (1) via cyanohydrin elimination.
Multi-Step Synthesis from Substituted Anilines
Cyclization-Tosylation-Iodination
This three-step approach starts with 2-trifluoromethylaniline:
- Cyclization : React with ethyltrifluoroacetoacetate in polyphosphoric acid (PPA) at 150°C to form 4-hydroxy-2,8-bis(trifluoromethyl)quinoline.
- Tosylation : Treat with p-toluenesulfonyl chloride in acetone/NaOH to yield 4-tosyloxyquinoline.
- Iodination : Substitute tosyl group with iodine using Cu(OTf)₂ and red phosphorus in glacial acetic acid (70–75% overall yield).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | PPA, 150°C, 3h | 88 |
| Tosylation | TsCl, acetone, 0°C | 95 |
| Iodination | Cu(OTf)₂, I₂, 10°C, 3h | 82 |
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
While less common, palladium-catalyzed coupling of 4-iodoquinoline with trifluoromethylboronic esters enables late-stage introduction of CF₃ groups. Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 85°C achieves 65–70% yield. However, this method is hindered by competing side reactions from electron-deficient quinoline substrates.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Hazardous Reagents |
|---|---|---|---|
| Halogen Exchange (HI) | 85–90 | Moderate | HI (corrosive) |
| One-Pot Synthesis | 92–93 | High | H₂O₂ (oxidizer) |
| Multi-Step Synthesis | 70–75 | Low | Cu(OTf)₂ (toxic) |
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinolines, while nucleophilic substitution can introduce different functional groups into the quinoline ring .
Scientific Research Applications
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent.
Agriculture: It is used in the development of agrochemicals with enhanced activity and stability.
Materials science: The compound is explored for its use in the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes in bacteria, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline (136)
This intermediate serves as a precursor for synthesizing 4-iodo and other derivatives. The chlorine atom at position 4 facilitates nucleophilic substitution reactions with amines, yielding antimalarial and antimycobacterial agents. However, the 4-iodo derivative may exhibit slower reaction kinetics in such substitutions due to iodine’s weaker leaving-group ability compared to chlorine .
4-Bromo-2,8-bis(trifluoromethyl)quinoline
CAS 35853-45-3 () shares structural similarities but differs in halogen size and electronic effects. Bromine’s intermediate electronegativity and reactivity between Cl and I may influence biological activity. For example, brominated analogs are pivotal in synthesizing mefloquine precursors via lithiation and carboxylation .
Table 1: Comparison of Halogen-Substituted Derivatives
*Yields vary based on reaction conditions.
Functional Group Modifications
4-Amino-2,8-bis(trifluoromethyl)quinoline Derivatives
Replacing iodine with amino groups (e.g., tert-butylamino, piperidino) enhances antimycobacterial activity. For instance, compound 1 (MIC = 3.13 µg/mL against M. tuberculosis) demonstrates efficacy comparable to first-line drugs . The amino group’s electron-donating nature increases solubility and target engagement compared to the electron-withdrawing iodine .
4-Vinyl-2,8-bis(trifluoromethyl)quinoline
CAS 1031928-53-6 () introduces a vinyl group, enabling conjugation or polymerization.
Substituent Electronic and Steric Effects
SF₅ vs. CF₃ Substitutions
Replacing one CF₃ group with pentafluorosulfanyl (SF₅) in analogs like 4-methyl-8-SF₅-2-CF₃-quinoline increases steric crowding around the quinoline nitrogen and reduces benzene ring electron density (electrostatic charge: −0.64 vs. −0.66 for CF₃). This alters binding interactions in antimalarial applications .
Mefloquine [(R,S)-α-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol]
Mefloquine, a clinical antimalarial, features a methanol-piperidinyl group at position 4. Unlike the 4-iodo derivative, mefloquine’s hydroxyl group enhances hydrogen bonding with targets, contributing to its long half-life (17–18.6 hr in plasma/erythrocytes) and high erythrocyte concentration (5× plasma levels) .
Pharmacokinetic Considerations
Mefloquine’s fecal excretion (75% of dose) and tissue deposition (liver, kidneys) suggest similar pathways for halogenated quinolines, though iodine’s larger size could delay clearance .
Biological Activity
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- is a specialized heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities. This compound features an iodine atom and two trifluoromethyl groups attached to the quinoline ring, which significantly enhances its lipophilicity and stability. The molecular formula of this compound is C12H6F6N, with a molecular weight of 391.05 g/mol. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.
Structural Characteristics
The unique structure of Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- contributes to its biological activity. The trifluoromethyl groups increase the compound's lipophilicity, allowing for better membrane permeability and interaction with biological targets. The presence of iodine is also significant as it has been shown to enhance antimicrobial properties and influence the pharmacological profile of quinoline derivatives.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing iodine exhibit enhanced antimicrobial effects against various pathogens. For instance, studies have shown that iodo-quinoline derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds often demonstrate superior efficacy compared to non-iodinated analogs.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Iodo-2,8-bis(trifluoromethyl)-quinoline | 0.5 | S. aureus |
| 4-Iodoquinoline | 1.0 | K. pneumoniae |
| 4-Bromo-2,8-bis(trifluoromethyl)-quinoline | 1.5 | C. parapsilosis |
Antiviral Activity
Recent studies have highlighted the potential of quinoline derivatives in antiviral applications, particularly against the Zika virus (ZIKV). A series of 2,8-bis(trifluoromethyl)quinoline analogs were synthesized and evaluated for their ability to inhibit ZIKV replication in vitro. Compounds from this series exhibited mean EC50 values as low as 0.8 μM, indicating a potency five times greater than that of mefloquine, a well-known antimalarial drug . This suggests that quinoline derivatives could be promising candidates for developing novel antiviral agents.
Anticancer Activity
Quinoline derivatives have also shown anticancer properties in various studies. For example, certain trifluoromethyl-substituted quinolines were identified as potent growth inhibitors in zebrafish embryo models . These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives have been investigated through their ability to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. Some derivatives exhibited significant inhibition comparable to established anti-inflammatory drugs . This highlights the versatility of quinoline compounds in addressing multiple therapeutic areas.
Case Studies and Research Findings
Several case studies have documented the biological activities of quinoline derivatives:
- Antimicrobial Efficacy : A study focused on the synthesis of iodo-quinoline derivatives revealed their enhanced antimicrobial activity compared to traditional quinolones . The study utilized a microdilution method to determine MIC values across various bacterial strains.
- Zika Virus Inhibition : Research conducted on new 2,8-bis(trifluoromethyl)quinoline analogs demonstrated their ability to inhibit ZIKV replication effectively . This study involved both in vitro assays and structure-activity relationship (SAR) analyses to identify key structural features contributing to antiviral potency.
- Anticancer Properties : Investigations into trifluoromethyl-substituted quinolines showed promising results in inhibiting tumor growth in zebrafish models . These findings support further exploration into their mechanisms of action and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-iodo-2,8-bis(trifluoromethyl)quinoline, and how are intermediates characterized?
- Methodology : The synthesis typically starts with halogenation of 2,8-bis(trifluoromethyl)quinoline derivatives. For example, 4-chloro intermediates (e.g., 4-chloro-2,8-bis(trifluoromethyl)quinoline) are reacted with iodinating agents under controlled conditions. Key steps include heating in polar aprotic solvents (e.g., N-methylpyrrolidone) with excess iodine or iodide salts. Purification involves cooling to induce crystallization, followed by filtration and washing. Structural confirmation is achieved via NMR (e.g., characteristic shifts for iodine substituents at ~8.5–9.0 ppm) and mass spectrometry .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of 4-iodo-2,8-bis(trifluoromethyl)quinoline derivatives?
- Methodology : NMR analysis focuses on aromatic proton environments. The iodine substituent at position 4 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets). Trifluoromethyl groups (-CF) are confirmed via NMR (resonances near -60 ppm). Coupling constants and integration ratios validate substitution patterns .
Q. What in vitro assays are used to evaluate the antimycobacterial activity of 4-iodo-2,8-bis(trifluoromethyl)quinoline derivatives?
- Methodology : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv are standard. Compounds are serially diluted in Middlebrook 7H9 broth, inoculated with bacterial cultures, and incubated for 7–14 days. Activity is compared to reference drugs (e.g., isoniazid). Data interpretation includes assessing MIC values ≤1 µg/mL as potent .
Advanced Research Questions
Q. How can contradictory MIC values across studies for structurally similar quinoline derivatives be resolved?
- Methodology : Variability arises from differences in bacterial strains, assay conditions (e.g., media composition), and compound solubility. To address discrepancies:
- Standardize protocols using CLSI guidelines.
- Perform dose-response curves with internal controls.
- Use liquid chromatography-mass spectrometry (LC-MS) to verify compound stability during assays.
- Cross-validate results with genetic knockouts (e.g., efflux pump-deficient strains) .
Q. What computational strategies are employed to predict the binding mode of 4-iodo-2,8-bis(trifluoromethyl)quinoline to mycobacterial targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like enoyl-acyl carrier protein reductase (InhA). The iodine atom’s polarizability and -CF hydrophobicity are parameterized using density functional theory (DFT). Binding free energy calculations (MM-PBSA) prioritize high-affinity candidates .
Q. What challenges arise in crystallographic refinement of 4-iodo-2,8-bis(trifluoromethyl)quinoline derivatives, and how are they addressed?
- Methodology : Heavy atoms (iodine, fluorine) cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. Anisotropic displacement parameters are refined using SHELXL. For disordered -CF groups, restraints (e.g., SIMU, DELU) stabilize refinement. ORTEP-3 visualizes thermal ellipsoids to validate geometry .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
